molecular formula C9H9F2NO2 B1390386 4-Ethoxy-3,5-difluorobenzamide CAS No. 1017779-23-5

4-Ethoxy-3,5-difluorobenzamide

Cat. No. B1390386
CAS RN: 1017779-23-5
M. Wt: 201.17 g/mol
InChI Key: HJUVRXABDGGYQD-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorobenzamide is a chemical compound with the molecular formula C9H9F2NO2 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular weight of this compound is 201.17 . The molecular structure consists of a benzamide core with ethoxy and difluoro substituents .


Physical And Chemical Properties Analysis

This compound is a solid substance at ambient temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-difluorobenzamide is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is also thought to have anti-inflammatory, anti-tumor, and antibacterial properties.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-tumor, and antibacterial effects in laboratory studies. It has also been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

4-Ethoxy-3,5-difluorobenzamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and its high reactivity makes it an ideal reagent for organic synthesis. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that this compound has not been extensively studied in vivo, so its safety and efficacy in humans is not known.

Future Directions

There are several potential future directions for 4-Ethoxy-3,5-difluorobenzamide. Further research is needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, more research is needed to explore its potential applications in the synthesis of pharmaceuticals, polymers, dyes, and surfactants. Finally, further research is needed to explore its potential use as an enzyme inhibitor and its potential therapeutic applications.

Scientific Research Applications

4-Ethoxy-3,5-difluorobenzamide has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, organic synthesis, and the study of enzyme inhibition. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and surfactants.

properties

IUPAC Name

4-ethoxy-3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUVRXABDGGYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306182
Record name 4-Ethoxy-3,5-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017779-23-5
Record name 4-Ethoxy-3,5-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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